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Compound of Interest

Compound Name: 1-(2,4,5-Trichlorophenyl)ethanol

Cat. No.: B077557

An In-depth Technical Guide to 1-(2,4,5-
Trichlorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical
properties of 1-(2,4,5-Trichlorophenyl)ethanol. It includes a summary of its characteristics, a
plausible experimental protocol for its synthesis, and a discussion of its potential biological
activities based on related compounds. This document is intended to serve as a foundational
resource for researchers and professionals in the fields of chemistry and drug development.

Core Properties

1-(2,4,5-Trichlorophenyl)ethanol, with the CAS number 14299-54-8, is a chlorinated aromatic
alcohol.[1][2] Its structure consists of an ethanol backbone substituted with a 2,4,5-
trichlorophenyl group.

Physical and Chemical Data

The available quantitative data for 1-(2,4,5-Trichlorophenyl)ethanol is summarized in the
tables below. It is important to note that many of the listed physical properties are predicted
values from computational models and await experimental verification.[3]

Table 1: General and Physical Properties
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Property Value Source
Molecular Formula CsH7CIz0 [1]
Molecular Weight 225.50 g/mol [1][2]
Appearance Neat (Assumed) [1]

Normal Melting Point (Tfus)

379.48 K/106.33 °C

Joback Method (Calculated)[3]

Normal Boiling Point (Tboil)

628.09 K /354.94 °C

Joback Method (Calculated)[3]

LogP (Octanol/Water Partition

Coefficient)

3.700

Crippen Method (Calculated)
[3]

Water Solubility (log10WS)

-4.05 mol/L

Crippen Method (Calculated)
[3]

Table 2: Thermodynamic and Calculated Properties
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Property Value Unit Source
Enthalpy of Fusion Joback Method
22.51 kJ/mol
(AfusH®) (Calculated)[3]
Enthalpy of Joback Method
o 67.11 kJ/mol
Vaporization (AvapH®) (Calculated)[3]

Standard Gibbs Free
Energy of Formation -75.05 kJ/mol
(AfG®)

Joback Method
(Calculated)[3]

Enthalpy of Formation
at Standard -211.06 kJ/mol
Conditions (AfH°gas)

Joback Method
(Calculated)[3]

Critical Temperature Joback Method
846.04 K
(Te) (Calculated)[3]
- Joback Method
Critical Pressure (Pc) 3415.86 kPa
(Calculated)[3]
N Joback Method
Critical Volume (Vc) 0.535 m3/kmol
(Calculated)[3]
McGowan's
o McGowan Method
Characteristic Volume  142.410 mi/mol
(Calculated)[3]
(McVol)

Spectral Data (Predicted)

While experimental spectra for 1-(2,4,5-Trichlorophenyl)ethanol are not readily available in
the searched literature, the following are predictions based on the general characteristics of
aromatic alcohols.

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons, the methine proton adjacent to the hydroxyl group, the hydroxyl proton itself, and
the methyl protons. The aromatic protons would likely appear as complex multiplets in the
downfield region (& 7.0-8.0 ppm). The methine proton (CH-OH) would be a quartet (split by
the methyl group) at approximately & 4.8-5.2 ppm. The methyl protons (CHs) would appear
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as a doublet (split by the methine proton) in the upfield region (6 1.4-1.6 ppm). The hydroxyl
proton signal is typically a broad singlet and its chemical shift can vary (& 2.0-5.0 ppm).

e 13C NMR: The carbon NMR spectrum would show signals for the two aromatic carbons
bonded to chlorine, the four other aromatic carbons, the carbon bearing the hydroxyl group
(C-OH), and the methyl carbon (CHs). The aromatic carbons would resonate in the & 120-
140 ppm range, with those bonded to chlorine being further downfield. The C-OH carbon
would be expected around & 65-75 ppm, and the methyl carbon would be in the upfield
region, around & 20-25 ppm.

e Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H
stretching band in the region of 3200-3600 cm~1. C-H stretching vibrations from the aromatic
ring and the alkyl group would appear just below 3000 cm~*. The C-O stretching vibration
would be visible in the 1000-1200 cm~1 region. Characteristic C-ClI stretching absorptions
would be found in the fingerprint region below 800 cm™1.

e Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M*) at m/z
224 (for the 3°Cl isotopes) and isotopic peaks corresponding to the presence of three
chlorine atoms (M+2, M+4, M+6). Common fragmentation patterns would include the loss of
a methyl group (M-15) and the loss of water (M-18). Alpha-cleavage between the carbinol
carbon and the phenyl ring could also be a significant fragmentation pathway.

Experimental Protocols
Proposed Synthesis of 1-(2,4,5-Trichlorophenyl)ethanol

The following is a proposed experimental protocol for the synthesis of 1-(2,4,5-
Trichlorophenyl)ethanol, adapted from a method for a structurally similar compound. This
protocol is for informational purposes and should be adapted and optimized under appropriate
laboratory safety conditions.

Reaction: Reduction of 2',4',5'-Trichloroacetophenone
Materials:
e 2'4'5-Trichloroacetophenone

e Sodium borohydride (NaBHa)
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Methanol (MeOH)

Dichloromethane (CH2Cl2)

1 M Hydrochloric acid (HCI)

Saturated sodium bicarbonate solution (NaHCO3)

Anhydrous magnesium sulfate (MgSQOa)

Silica gel for column chromatography

Hexane and Ethyl Acetate for chromatography

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2',4',5'-
trichloroacetophenone in methanol.

Reduction: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride in small
portions to the stirred solution.

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography
(TLC) until the starting material is consumed.

Quenching: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the
effervescence ceases.

Extraction: Remove the methanol under reduced pressure. To the aqueous residue, add
dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer
with dichloromethane (3x).

Washing: Combine the organic layers and wash sequentially with saturated sodium
bicarbonate solution and brine.

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and
concentrate under reduced pressure to obtain the crude product.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077557?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

« Purification: Purify the crude product by flash column chromatography on silica gel using a
hexane-ethyl acetate gradient to yield pure 1-(2,4,5-Trichlorophenyl)ethanol.

Safety Precautions: This synthesis should be performed in a well-ventilated fume hood.
Appropriate personal protective equipment (safety goggles, lab coat, and gloves) should be
worn at all times. Sodium borohydride is a reactive substance and should be handled with care.

Biological Activity and Metabolism
Potential Biological Activity

While direct studies on the biological activity of 1-(2,4,5-Trichlorophenyl)ethanol are limited in
the public domain, the 2,4,5-trichlorophenyl moiety is present in several compounds with
known biological effects. For instance, N-(2,4,5-trichlorophenyl)-sulfonamide derivatives have
shown fungicidal activity against Botrytis cinerea. This suggests that 1-(2,4,5-
Trichlorophenyl)ethanol could be investigated for potential antifungal or pesticidal properties.

Proposed Metabolic Pathway

The metabolism of 1-(2,4,5-Trichlorophenyl)ethanol has not been explicitly studied. However,
research on the metabolism of the structurally related herbicide 2-(2,4,5-
trichlorophenoxy)ethanol in sheep provides insights into a plausible metabolic fate.[4] By
analogy, 1-(2,4,5-Trichlorophenyl)ethanol could undergo oxidation to the corresponding
aldehyde and then to the carboxylic acid. Conjugation reactions, such as glucuronidation or
sulfation of the hydroxyl group, are also likely metabolic pathways to facilitate excretion.

Visualizations
Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and
characterization of 1-(2,4,5-Trichlorophenyl)ethanol.

-2 4" 5 _Tri Reduction
Start: 2',4',5'-Trichloroacetophenone (e.q., NaBH4 in Methanol) "
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Caption: Synthesis and Characterization Workflow.

Proposed Metabolic Pathway

The diagram below outlines a hypothetical metabolic pathway for 1-(2,4,5-
Trichlorophenyl)ethanol based on the metabolism of similar compounds.
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Caption: Hypothetical Metabolic Pathway.

Safety Information

According to available safety data sheets, 1-(2,4,5-Trichlorophenyl)ethanol is classified as
causing skin irritation (H315), may cause an allergic skin reaction (H317), and causes serious
eye irritation (H319).[2] It is recommended to wear protective gloves, and in case of eye
contact, to rinse cautiously with water for several minutes, removing contact lenses if present
and easy to do, and continuing to rinse.[2] Standard laboratory safety procedures should be
followed when handling this compound, including the use of personal protective equipment and
working in a well-ventilated area.[2]

Disclaimer: This document is intended for informational purposes only and does not constitute
professional advice. All laboratory work should be conducted by qualified individuals in
accordance with established safety protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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